molecular formula C13H21O3PS B10848317 Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate

Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate

Cat. No.: B10848317
M. Wt: 288.34 g/mol
InChI Key: JFZVPWMZPZJUTE-UHFFFAOYSA-N
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Description

Diisopropyl 2-(sulfanylmethyl)phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diisopropyl 2-(sulfanylmethyl)phenylphosphonate typically involves the reaction of diisopropyl phosphite with a suitable phenyl derivative. One common method is the Arbuzov reaction, where diisopropyl phosphite reacts with a halogenated phenyl compound under mild conditions to form the desired phosphonate . The reaction is usually carried out in the presence of a base, such as triethylamine, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of diisopropyl 2-(sulfanylmethyl)phenylphosphonate may involve large-scale Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl 2-(sulfanylmethyl)phenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisopropyl 2-(sulfanylmethyl)phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 2-(sulfanylmethyl)phenylphosphonate involves its interaction with specific molecular targets, such as metallo-beta-lactamases. The sulfur atom and the phosphonate group coordinate with the zinc ion in the active site of the enzyme, inhibiting its activity and preventing the hydrolysis of beta-lactam antibiotics . This inhibition is crucial for combating antibiotic-resistant bacterial infections.

Comparison with Similar Compounds

  • Diisopropyl methylphosphonate
  • Diisopropyl phenylphosphonate
  • Diisopropyl 2-(methylthio)phenylphosphonate

Comparison: Diisopropyl 2-(sulfanylmethyl)phenylphosphonate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the sulfur atom enhances its ability to inhibit metallo-beta-lactamases, making it a more potent inhibitor than diisopropyl methylphosphonate .

Properties

Molecular Formula

C13H21O3PS

Molecular Weight

288.34 g/mol

IUPAC Name

[2-di(propan-2-yloxy)phosphorylphenyl]methanethiol

InChI

InChI=1S/C13H21O3PS/c1-10(2)15-17(14,16-11(3)4)13-8-6-5-7-12(13)9-18/h5-8,10-11,18H,9H2,1-4H3

InChI Key

JFZVPWMZPZJUTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C1=CC=CC=C1CS)OC(C)C

Origin of Product

United States

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